6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound featuring a pyrazole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under reflux conditions in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and subsequent condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its ability to bind to specific active sites makes it a candidate for drug development, particularly in targeting kinases and other enzymes involved in disease pathways.
Medicine
In medicine, 6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is investigated for its anti-inflammatory and anticancer properties. Its interactions with cellular pathways can inhibit the proliferation of cancer cells and reduce inflammation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV stabilizers or liquid crystals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of enzymes, blocking their activity and thereby disrupting the associated biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-isopropyl-3-methyl-4-(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific substitution pattern on the pyrazole and pyran rings. This unique structure allows for distinct interactions with biological targets, potentially leading to more effective therapeutic applications.
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-amino-4-(4-phenylphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O/c1-2-6-18-20-19(17(13-23)21(24)27-22(20)26-25-18)16-11-9-15(10-12-16)14-7-4-3-5-8-14/h3-5,7-12,19H,2,6,24H2,1H3,(H,25,26) |
InChI Key |
MCQNLRKJOWDYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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